N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide
Description
N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide (CAS: 1164548-51-9) is a synthetic small molecule characterized by a 2H-pyran-3-yl core substituted with an acetyl group at position 5, a dimethylamino-vinyl moiety at position 6, and a 4-chlorobenzamide group at position 3. Its molecular formula is C₁₈H₁₇ClN₂O₄, with a molecular weight of 360.79 g/mol . The compound is commercially available through suppliers like Key Organics, with a purity specification exceeding 90% .
Properties
IUPAC Name |
N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-11(22)14-10-15(18(24)25-16(14)8-9-21(2)3)20-17(23)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,20,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBWHMWXSWGFA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.
- Chemical Name : this compound
- CAS Number : 1164460-38-1
- Molecular Formula : C19H20N2O5
- Molecular Weight : 356.37 g/mol
The biological activity of this compound is primarily attributed to its structural components, which include a pyran ring and a dimethylamino group. These features may play a role in interactions with biological targets such as enzymes or receptors.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.3 |
| Compound B | MCF7 | 12.7 |
| Target Compound | A549 | 10.5 |
The target compound showed an IC50 value of 10.5 µM against A549 lung cancer cells, indicating potent activity compared to other derivatives .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. In vitro studies have demonstrated its effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The results suggest that the compound has moderate activity against Gram-positive bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
Case Study 1: Anticancer Activity in Vivo
In a recent study, researchers administered the compound to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to the control group:
| Treatment Group | Tumor Volume (mm³) |
|---|---|
| Control | 450 ± 30 |
| Experimental | 250 ± 20 |
This study supports the potential use of this compound in cancer therapy, highlighting its ability to inhibit tumor growth effectively .
Case Study 2: Antimicrobial Efficacy
A clinical trial investigated the efficacy of the compound in treating infections caused by resistant bacterial strains. Patients receiving the treatment showed improvement in symptoms and reduced bacterial load:
| Patient Group | Pre-Treatment Bacterial Load (CFU/mL) | Post-Treatment Bacterial Load (CFU/mL) |
|---|---|---|
| Control | 1.5 x 10^6 | 1.4 x 10^6 |
| Treatment | 1.7 x 10^6 | 3.0 x 10^5 |
The results indicate a substantial decrease in bacterial load among treated patients, suggesting effective antimicrobial properties .
Scientific Research Applications
Biological Activities
Research indicates that N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide may possess several biological activities, including:
- Antimicrobial Activity : Similar compounds in the same class have demonstrated efficacy against various bacterial and fungal strains. Studies have shown that derivatives of chlorobenzenecarboxamides exhibit comparable activity to established antibiotics such as isoniazid and fluconazole .
- Inhibition of Photosynthetic Electron Transport : Some studies have evaluated the impact of related compounds on photosynthetic processes, indicating potential applications in agricultural biochemistry .
- Potential Anti-inflammatory Properties : The structure of this compound suggests it may interact with inflammatory pathways. In silico studies using molecular docking techniques have been employed to predict its interaction with enzymes involved in inflammatory responses .
Case Study 1: Antimicrobial Screening
A series of chlorobenzenecarboxamides were synthesized and screened for antimicrobial properties. The results indicated that certain derivatives showed significant inhibition against mycobacterial and fungal strains, with structure-activity relationship analyses revealing that modifications to the chemical structure could enhance efficacy . This suggests that this compound could be a candidate for further development in antimicrobial therapies.
Case Study 2: Molecular Docking Studies
In silico docking studies have been conducted on similar compounds to assess their potential as inhibitors of specific enzymes, such as 5-lipoxygenase, which is involved in inflammatory processes. The findings indicate that modifications to the pyran ring structure can significantly affect binding affinities, suggesting pathways for optimizing this compound for therapeutic use .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Research | Potential use as a novel antimicrobial agent against resistant strains of bacteria and fungi. |
| Agricultural Chemistry | Possible role in enhancing photosynthetic efficiency or as a biopesticide based on electron transport inhibition. |
| Medicinal Chemistry | Development as an anti-inflammatory drug through targeted molecular modifications. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyran-3-yl carboxamide derivatives. Key structural analogues include:
Key Observations :
- In contrast, the trifluoromethyl analogue (CAS: 1164529-66-1) exhibits stronger electron-withdrawing properties, which may enhance metabolic stability but reduce solubility .
Physicochemical Properties
- Solubility: The 4-chloro substituent may reduce aqueous solubility compared to non-halogenated analogues. In contrast, the trifluoromethyl analogue’s higher lipophilicity (logP estimated >3.5) could favor membrane permeability .
- Thermal Stability : Pyran-3-yl derivatives generally exhibit moderate thermal stability, with decomposition temperatures >200°C, as inferred from similar compounds .
Commercial Availability and Research Relevance
The target compound is supplied by 8 vendors (e.g., MolPort, AKos), indicating its utility in medicinal chemistry or materials science . In contrast, simpler analogues like 5-acetyl-6-amino-1,3-dimethyluracil (CAS: NSC266175) are more widely available (6 suppliers), reflecting their broader application in heterocyclic chemistry .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typically employed, involving:
- Knoevenagel condensation to introduce the dimethylaminovinyl group.
- Acetylation at the 5-position of the pyran ring using acetyl chloride or anhydride.
- Amide coupling between the pyran intermediate and 4-chlorobenzoic acid derivatives (e.g., via EDCI/HOBt-mediated coupling). Purity validation at each step using HPLC (≥98% purity threshold recommended) and NMR is critical .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals, particularly for the vinyl and acetyl groups. Cross-referencing with simulated spectra from computational tools (e.g., ACD/Labs) reduces ambiguity .
Q. What spectroscopic techniques are most effective for characterizing the dimethylaminovinyl moiety?
- ¹H NMR : Look for coupling constants (J ≈ 12–14 Hz) between the vinyl protons.
- UV-Vis spectroscopy : The conjugated system absorbs strongly at 300–350 nm.
- IR spectroscopy : Confirm the presence of C=O (pyran and amide) and C=N (vinyl) stretches .
Advanced Research Questions
Q. How can computational methods predict reactivity in novel reactions (e.g., cycloadditions)?
Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Tools like Gaussian or ORCA can simulate:
- Frontier molecular orbitals (HOMO/LUMO) for site-specific reactivity.
- Solvent effects using COSMO-RS. Pair computational results with high-throughput screening to validate predictions experimentally .
Q. How to resolve contradictions in observed vs. predicted NMR chemical shifts?
- Dynamic effects : Use variable-temperature NMR to assess conformational exchange.
- Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra.
- DFT-based NMR prediction (e.g., using Spartan or NWChem) to account for electron correlation effects .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Q. How to design stability studies under varying pH and temperature conditions?
Apply Design of Experiments (DoE) principles:
- Factors : pH (3–10), temperature (25–60°C), and ionic strength.
- Response variables : Degradation rate (HPLC area%) and byproduct formation (LC-MS). Use a central composite design to optimize experimental efficiency .
Q. What mechanistic insights can be gained from studying substituent effects on the pyran ring?
- Synthesize analogs with electron-withdrawing/donating groups at the 5-acetyl position.
- Compare reaction kinetics (e.g., Arrhenius plots) in nucleophilic additions.
- Correlate results with Hammett σ constants to quantify electronic effects .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
